1-(3-Methylbutyl)pyrrolidin-3-ol
Description
Significance of Pyrrolidine (B122466) Heterocycles within the Landscape of Nitrogen-Containing Scaffolds
The pyrrolidine ring is a fundamental structural motif in a vast number of biologically active compounds. nih.govresearchgate.net This five-membered nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, with its presence noted in 37 drugs approved by the U.S. Food and Drug Administration. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:
Three-Dimensional Structure: As a saturated ring system, pyrrolidine has a non-planar, three-dimensional structure. nih.govresearchgate.net This allows for a more thorough exploration of the surrounding chemical space compared to its flat, aromatic counterpart, pyrrole. nih.gov
Stereochemical Diversity: The carbon atoms within the pyrrolidine ring can be substituted to create multiple stereocenters. nih.gov This stereochemical complexity is crucial for the specific interactions required for biological activity.
Physicochemical Properties: The nitrogen atom imparts basicity and hydrogen-bonding capabilities to the molecule, influencing its solubility and how it interacts with biological targets.
Synthetic Accessibility: A wide variety of synthetic methods are available for the construction and functionalization of the pyrrolidine ring. researchgate.netresearchgate.net
The pyrrolidine nucleus is a component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and serves as a precursor in the synthesis of tropane (B1204802) alkaloids like cocaine. mdpi.com Its derivatives are also utilized as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov
The Pyrrolidin-3-ol Framework: Structural Attributes and Chemical Relevance
The pyrrolidin-3-ol framework is a specific iteration of the pyrrolidine scaffold that features a hydroxyl group at the 3-position of the ring. This structural modification imparts particular chemical properties and has made it a valuable building block in synthetic chemistry.
The hydroxyl group introduces a new layer of functionality to the pyrrolidine ring. It can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets. Furthermore, the hydroxyl group provides a reactive site for further chemical modifications, such as esterification or etherification, allowing for the synthesis of a diverse range of derivatives.
The carbon atom to which the hydroxyl group is attached is a chiral center, meaning that pyrrolidin-3-ol can exist as a pair of enantiomers. The stereochemistry of this center is often critical for biological activity, and the synthesis of enantiomerically pure pyrrolidin-3-ols is an active area of research. For example, (R)-1-Methyl-3-pyrrolidinol is used in the asymmetric synthesis of DNA methyltransferase inhibitors. chemicalbook.com
Rationale and Scope for Academic Inquiry into 1-(3-Methylbutyl)pyrrolidin-3-ol
The compound this compound, also known as 3-(3-methylbutyl)pyrrolidin-3-ol, is a specific derivative of the pyrrolidin-3-ol framework. fluorochem.co.uk The rationale for investigating this particular molecule stems from the systematic exploration of structure-activity relationships (SAR) within the broader class of N-substituted pyrrolidinols. By modifying the substituent at the nitrogen atom, chemists can fine-tune the steric and electronic properties of the molecule, which can in turn influence its biological activity. oup.com
Academic inquiry into this compound would likely focus on several key areas:
Synthesis: The development of efficient and stereoselective synthetic routes is a primary objective. One potential method is the direct alkylation of pyrrolidin-3-ol.
Chemical Properties: A thorough understanding of the compound's chemical properties, including its reactivity and stability, is essential for its potential application as a synthetic intermediate.
Biological Activity: Given the prevalence of the pyrrolidine scaffold in bioactive molecules, it is plausible that this compound could exhibit interesting biological properties.
The study of specific molecules like this compound contributes to the broader understanding of how structural modifications impact the chemical and biological properties of the pyrrolidine scaffold. This knowledge is crucial for the rational design of new compounds with potential applications in various scientific disciplines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
919120-44-8 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(3-methylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-10-6-4-9(11)7-10/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
CSDKYRJEAPLZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(C1)O |
Origin of Product |
United States |
Strategic Elucidation of Synthetic Pathways Towards 1 3 Methylbutyl Pyrrolidin 3 Ol and Its Stereoisomers
De Novo Pyrrolidine (B122466) Ring Construction Methodologies
The formation of the pyrrolidine ring is a fundamental step in the synthesis of 1-(3-methylbutyl)pyrrolidin-3-ol. Various de novo strategies, starting from acyclic precursors, have been developed to construct this five-membered heterocycle.
Cyclization Reactions Utilizing Appropriate Precursor Building Blocks
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the pyrrolidine core. numberanalytics.com These reactions typically involve the intramolecular formation of a carbon-nitrogen bond.
One common approach is the intramolecular cyclization of amino alcohols . For instance, the cyclization of 1,4-amino alcohols can be promoted under acidic or basic conditions to yield the pyrrolidine ring. mdpi.com Another versatile method is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, followed by in situ reduction to form the pyrrolidine. mdpi.com
Furthermore, [3+2] cycloaddition reactions offer a powerful tool for constructing the pyrrolidine skeleton. mdpi.com This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For example, the reaction of azomethine ylides with alkenes is a well-established method for synthesizing substituted pyrrolidines. acs.org The diastereoselectivity of these cycloadditions can often be controlled by the nature of the reactants and the reaction conditions. acs.org
Other notable cyclization strategies include:
Intramolecular Mannich reactions : This involves the cyclization of γ-aminobutyric acid derivatives. rsc.org
Acid-mediated cyclization : N-(1-phosphoryl-4-chlorobutyl)imines can undergo acid-catalyzed cyclization to form the pyrrolidine ring. rsc.org
Tandem amination/cyanation/alkylation : A copper-catalyzed three-component reaction of a primary amine-tethered alkyne can produce α-cyano pyrrolidines. nih.gov
| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product | Reference(s) |
| Intramolecular Cyclization | Amino alcohols | Acid or base | Pyrrolidine | mdpi.com |
| Reductive Amination | 1,4-Dicarbonyl compounds, primary amine | Reducing agent | Pyrrolidine | mdpi.com |
| [3+2] Cycloaddition | Azomethine ylides, alkenes | Catalyst (e.g., Ag2CO3) | Substituted Pyrrolidine | acs.org |
| Intramolecular Mannich Reaction | γ-Aminobutyric acid derivatives | Pyrrolidine derivative | rsc.org | |
| Acid-Mediated Cyclization | N-(1-phosphoryl-4-chlorobutyl)imines | Acid | Pyrrolidine derivative | rsc.org |
| Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkyne | CuBr | α-CN Pyrrolidine | nih.gov |
Stereocontrolled Approaches to Pyrrolidin-3-ol Core Generation
Achieving stereocontrol in the synthesis of the pyrrolidin-3-ol core is crucial for accessing specific stereoisomers of the final product. Several methods have been developed to address this challenge.
One effective strategy involves the use of chiral starting materials . For example, the synthesis can commence from naturally occurring chiral molecules like (S)-malic acid. researchgate.net Diastereoselective methylation of dimethyl (S)-malate, followed by a series of transformations, can lead to the formation of chiral pyrrolidine derivatives. researchgate.net
Asymmetric hydrogenation is another powerful technique. The catalytic asymmetric hydrogenation of a β-keto-γ-lactam using a chiral ruthenium complex can produce a β-hydroxy amide with high diastereoselectivity and enantioselectivity. researchgate.net This intermediate can then be further elaborated to the desired chiral pyrrolidin-3-ol.
1,3-Dipolar cycloadditions utilizing chiral auxiliaries can also provide excellent stereocontrol. The reaction of azomethine ylides with alkenes, where a chiral sulfinyl group is attached to the 1-azadiene, can induce a specific absolute configuration in the resulting pyrrolidine ring. acs.org This method allows for the generation of multiple stereocenters in a single step with high diastereoselectivity. acs.org
Furthermore, organocatalytic [3+2] annulation reactions have emerged as a valuable tool for the stereocontrolled synthesis of pyrrolidinyl spirooxindoles. rsc.org By employing a quinine-based thiourea-tertiary amine catalyst, it is possible to obtain optically enriched products with excellent enantioselectivities. rsc.org
| Stereocontrolled Method | Key Feature | Catalyst/Reagent | Outcome | Reference(s) |
| Chiral Starting Material | Utilizes inherent chirality | (S)-Malic acid | Chiral pyrrolidine derivative | researchgate.net |
| Asymmetric Hydrogenation | Catalytic enantioselective reduction | Chiral DM-SEGPHOS-Ru(II) complex | High de and ee | researchgate.net |
| 1,3-Dipolar Cycloaddition | Chiral auxiliary on the dipole | Ag2CO3 | High diastereoselectivity | acs.org |
| Organocatalytic [3+2] Annulation | Chiral organocatalyst | Quinine-based thiourea-tertiary amine | High enantioselectivity | rsc.org |
Functionalization of the Pyrrolidin-3-ol Scaffold
Once the pyrrolidin-3-ol core is established, the next critical step is the introduction of the 3-methylbutyl group at the nitrogen atom and potential functionalization of the hydroxyl group.
N-Alkylation Strategies for Incorporating the 3-Methylbutyl Moiety
The N-alkylation of pyrrolidin-3-ol with a 3-methylbutyl (isoamyl) group is a key transformation in the synthesis of the target compound. This can be achieved through several established methods.
A common approach is the reaction with an alkyl halide , such as 1-bromo-3-methylbutane (B150244) (isoamyl bromide). This reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The use of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) can facilitate the reaction, especially when using less reactive alkyl chlorides. researchgate.net
Reductive amination provides an alternative route. This involves reacting pyrrolidin-3-ol with 3-methylbutanal (B7770604) (isovaleraldehyde) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives.
Another strategy is the von Braun reaction , which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide. thieme-connect.de While typically used for dealkylation, a modified approach could potentially be used for alkylation.
The choice of solvent can significantly influence the selectivity of N-alkylation. Polar solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to favor N-alkylation over C-alkylation in related heterocyclic systems. researchgate.net
| N-Alkylation Method | Reagents | Base/Catalyst | Solvent | Reference(s) |
| Alkyl Halide Reaction | 1-Bromo-3-methylbutane | K2CO3, Triethylamine | DMF, Acetonitrile | researchgate.net |
| Reductive Amination | 3-Methylbutanal | Sodium borohydride | Methanol, Ethanol | |
| Ionic Liquid-Mediated | Alkyl halides | Potassium hydroxide | [Bmim][PF6] | organic-chemistry.org |
Regioselective and Stereoselective Hydroxyl Group Functionalization
While the primary focus is on this compound, the hydroxyl group at the 3-position offers a site for further functionalization, which can be important for creating derivatives with modified properties.
Regioselectivity becomes critical when other functional groups are present. For instance, in pyrrolidine-3,4-diols, selective protection of one hydroxyl group is necessary to functionalize the other.
Stereoselectivity is paramount when the hydroxyl group is involved in reactions that can affect the existing stereocenter or create a new one. For example, esterification or etherification of the hydroxyl group should ideally proceed without epimerization at the C3 position.
Palladium-catalyzed C(sp³)–H arylation has been demonstrated as a method for the regio- and stereoselective functionalization of pyrrolidine derivatives. acs.org By using a directing group at the C3 position, arylation can be directed to the C4 position with high cis-selectivity. acs.org While this example focuses on C-H functionalization, it highlights the potential for developing highly selective methods for modifying the pyrrolidine scaffold.
Enantioselective Synthesis of Chiral this compound
The synthesis of a single enantiomer of this compound requires a robust enantioselective strategy. This can be achieved either by starting with a chiral precursor or by employing a chiral catalyst or auxiliary during the synthesis.
One approach involves the asymmetric synthesis of a chiral pyrrolidine precursor , as discussed in section 2.1.2. For instance, starting from (S)-malic acid allows for the synthesis of (R)-3-methylpyrrolidine alkaloids. researchgate.net A similar strategy could be adapted to synthesize the desired enantiomer of this compound. This would involve the reduction of a suitable chiral intermediate, followed by N-alkylation with the 3-methylbutyl group.
Another powerful method is the catalytic asymmetric synthesis of the pyrrolidin-3-ol core. As previously mentioned, the asymmetric hydrogenation of a β-keto-γ-lactam can provide a chiral β-hydroxy amide with excellent enantioselectivity. researchgate.net This intermediate can then be converted to the target molecule.
The use of chiral auxiliaries in cycloaddition reactions, such as the N-tert-butanesulfinyl group, can effectively control the stereochemical outcome of the reaction, leading to highly enantioenriched pyrrolidine derivatives. acs.org Subsequent removal of the auxiliary and N-alkylation would yield the desired enantiomerically pure product.
A patent describes the preparation of (3R)-1-methylpyrrolidin-3-ol via the reductive amination of (3R)-pyrrolidin-3-ol with formaldehyde (B43269) in the presence of a platinum catalyst. google.com A similar approach, substituting formaldehyde with 3-methylbutanal, could potentially be used for the enantioselective synthesis of (R)- or (S)-1-(3-methylbutyl)pyrrolidin-3-ol, provided the starting chiral pyrrolidin-3-ol is available.
| Enantioselective Strategy | Key Step | Example | Outcome | Reference(s) |
| Chiral Pool Synthesis | Use of a chiral starting material | Synthesis from (S)-malic acid | Enantioenriched pyrrolidine precursor | researchgate.net |
| Catalytic Asymmetric Synthesis | Enantioselective hydrogenation | Asymmetric hydrogenation of a β-keto-γ-lactam | Chiral β-hydroxy amide with high ee | researchgate.net |
| Chiral Auxiliary | Diastereoselective cycloaddition | Use of N-tert-butanesulfinyl group | High diastereoselectivity, leading to high ee after auxiliary removal | acs.org |
| Reductive Amination of Chiral Precursor | N-alkylation of an enantiopure starting material | Reaction of (3R)-pyrrolidin-3-ol with an aldehyde | Enantiopure N-alkylated product | google.com |
Asymmetric Catalysis in Pyrrolidin-3-ol Formation
Asymmetric catalysis offers a powerful and efficient method for the synthesis of chiral molecules, such as the stereoisomers of this compound, by utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of the pyrrolidine core, which can be adapted for the specific target molecule.
One prominent strategy involves the intramolecular cyclization of a suitably functionalized prochiral precursor. For instance, iridium-catalyzed asymmetric allylic amination has been successfully employed for the synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. rsc.org In a potential application of this methodology to synthesize this compound, a precursor such as an allylic carbonate containing the 3-methylbutylamino moiety could be subjected to an intramolecular cyclization. The stereochemical outcome of this ring-closure would be dictated by the choice of the chiral ligand complexed to the iridium catalyst. By selecting the appropriate enantiomer of a chiral phosphine (B1218219) ligand, it is possible to stereodivergently control the formation of either the cis or trans diastereomer of the pyrrolidine ring with high enantioselectivity. rsc.orgresearchgate.net
Organocatalysis represents another cornerstone of asymmetric synthesis, providing a metal-free alternative for the construction of chiral heterocycles. nih.gov Chiral proline derivatives and other amine-based catalysts have been shown to effectively catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key step in many pyrrolidine syntheses. researchgate.net A hypothetical route to this compound could involve the conjugate addition of a nitrogen-containing nucleophile bearing the 3-methylbutyl group to an α,β-unsaturated aldehyde or ketone. The subsequent intramolecular cyclization and reduction would yield the desired pyrrolidin-3-ol framework. The stereochemistry at the C3 position would be established during the initial Michael addition, controlled by the chiral organocatalyst.
Furthermore, the diastereoselective reduction of a precursor like N-(3-methylbutyl)pyrrolidin-3-one presents a viable catalytic approach. The use of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst can selectively produce one of the two possible stereoisomers of the alcohol. While specific catalysts for the reduction of this particular ketone are not extensively documented, the general principles of asymmetric ketone reduction are well-established and could be applied here.
Table 1: Overview of Asymmetric Catalysis Strategies for Pyrrolidin-3-ol Formation
| Catalytic Strategy | Precursor Type | Key Transformation | Stereocontrol Element |
| Iridium-Catalyzed Allylic Amination | Allylic carbonate with N-(3-methylbutyl) group | Intramolecular Cyclization | Chiral Phosphine Ligand |
| Organocatalysis | α,β-Unsaturated Carbonyl | Michael Addition | Chiral Amine Catalyst |
| Asymmetric Reduction | N-(3-methylbutyl)pyrrolidin-3-one | Ketone Reduction | Chiral Reducing Agent/Catalyst |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. This approach leverages the inherent chirality of the starting material, transferring it to the final product. Natural compounds such as amino acids and carbohydrates are common starting points for the synthesis of pyrrolidine derivatives. researchgate.net
A notable example that closely relates to the target molecule is the asymmetric synthesis of (S)-3-methyl-N-(3-methylbutyl)pyrrolidine, an ant venom alkaloid, starting from (S)-malic acid. researchgate.net In this multi-step synthesis, (S)-malic acid is first converted to dimethyl (S)-malate. Diastereoselective methylation of this malate (B86768) derivative, followed by a series of reductive and dehydroxylation steps, affords (R)-2-methyl-1,4-butanediol with high enantiomeric excess. This diol is then converted into a ditosylate, which undergoes cyclization upon reaction with 3-methylbutylamine to yield the final (3R, 2'S)-3-methyl-N-(2-methylbutyl)pyrrolidine. semanticscholar.org
To adapt this strategy for the synthesis of this compound, one could envision a modified pathway starting from a suitably protected derivative of malic acid. Instead of complete dehydroxylation, a selective protection and deprotection strategy could be employed to retain one of the hydroxyl groups, which would ultimately become the 3-hydroxy group of the pyrrolidine ring. The key cyclization step would still involve the reaction of a chiral 1,4-difunctionalized butane (B89635) derivative with 3-methylbutylamine.
Another common chiral precursor for pyrrolidine synthesis is glutamic acid. Through established chemical transformations, glutamic acid can be converted into chiral 4-amino-2-hydroxybutyric acid, which serves as a valuable intermediate for the synthesis of 3-hydroxypyrrolidine derivatives. The amino and hydroxyl functionalities are strategically positioned to facilitate the formation of the pyrrolidine ring. The N-alkylation with a 3-methylbutyl halide or a reductive amination with 3-methylbutanal would then lead to the desired this compound.
Table 2: Chiral Pool Precursors for the Synthesis of Substituted Pyrrolidines
| Chiral Precursor | Key Intermediate | Relevant Transformation for Target Molecule |
| (S)-Malic Acid | Chiral 1,4-butanediol (B3395766) derivative | Selective functionalization and cyclization with 3-methylbutylamine |
| L-Glutamic Acid | Chiral 4-amino-2-hydroxybutyric acid | Cyclization followed by N-alkylation with a 3-methylbutyl group |
Investigative Chemical Reactivity of 1 3 Methylbutyl Pyrrolidin 3 Ol
Transformations at the C-3 Hydroxyl Functionality
The secondary hydroxyl group at the C-3 position is a key site for a variety of chemical transformations, including substitution, oxidation, and reduction reactions.
Electrophilic and Nucleophilic Substitution Reactions
The hydroxyl group of 1-(3-methylbutyl)pyrrolidin-3-ol can be converted into a better leaving group to facilitate nucleophilic substitution. For instance, protonation of the hydroxyl group under acidic conditions allows for its departure as a water molecule, which can then be substituted by a nucleophile.
One common transformation is the conversion of the alcohol to an alkyl halide. This can be achieved using various halogenating agents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 3-chloro- or 3-bromo-pyrrolidine derivatives. These halogenated intermediates are valuable for introducing a wide range of nucleophiles.
The hydroxyl group can also undergo esterification when treated with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters.
A summary of representative nucleophilic substitution reactions at the C-3 position is presented in Table 1.
Table 1: Representative Nucleophilic Substitution Reactions at the C-3 Position
| Reagent | Product | Reaction Type |
| HCl | 3-Chloro-1-(3-methylbutyl)pyrrolidine | Nucleophilic Substitution |
| PBr₃ | 3-Bromo-1-(3-methylbutyl)pyrrolidine | Nucleophilic Substitution |
| Acetic Anhydride | 1-(3-Methylbutyl)pyrrolidin-3-yl acetate | Esterification |
| Methanesulfonyl chloride | 1-(3-Methylbutyl)pyrrolidin-3-yl methanesulfonate | Sulfonylation |
Note: The reactions listed are based on the general reactivity of secondary alcohols and may not have been specifically reported for this compound.
Oxidation and Reduction Chemistry
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(3-methylbutyl)pyrrolidin-3-one (B15406754). epa.gov A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone), as well as milder, more modern methods like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane oxidation. thieme-connect.de These methods are generally effective for the oxidation of secondary alcohols to ketones. youtube.com
Conversely, while the C-3 position already bears a hydroxyl group, understanding its formation through reduction is crucial for synthetic design. The precursor ketone, 1-(3-methylbutyl)pyrrolidin-3-one, can be reduced to this compound using various reducing agents. evitachem.com For a simple reduction, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective choice. For stereoselective reductions, more sterically demanding reagents or chiral catalysts may be employed to favor the formation of a specific stereoisomer.
Table 2: Oxidation and Reduction Reactions at the C-3 Position
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Pyridinium chlorochromate (PCC) | 1-(3-Methylbutyl)pyrrolidin-3-one | Oxidation |
| This compound | Dess-Martin Periodinane | 1-(3-Methylbutyl)pyrrolidin-3-one | Oxidation |
| 1-(3-Methylbutyl)pyrrolidin-3-one | Sodium borohydride (NaBH₄) | This compound | Reduction |
Note: The reactions listed are based on the general reactivity of secondary alcohols and ketones and may not have been specifically reported for this compound.
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The tertiary nitrogen atom within the pyrrolidine ring is a nucleophilic and basic center, making it susceptible to a range of reactions.
Nucleophilic Reactivity and Salt Formation
As a tertiary amine, the nitrogen atom of this compound exhibits nucleophilic character and can react with electrophiles. For instance, it can be alkylated by treatment with alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge.
Due to its basicity, the pyrrolidine nitrogen readily reacts with acids to form ammonium salts. Treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with organic acids, will lead to the protonation of the nitrogen and the formation of the corresponding salt. This property is often utilized for the purification and handling of the compound.
Derivatization for Synthetic Utility
The nucleophilic nature of the pyrrolidine nitrogen allows for its derivatization, which can be useful for synthetic purposes. For example, the formation of N-oxides can be achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid. These N-oxides can then undergo further transformations.
While the nitrogen is already substituted with a 3-methylbutyl group, it is important to consider the synthetic routes to this compound, which often involve the nucleophilicity of the parent pyrrolidin-3-ol. For example, the N-alkylation of pyrrolidin-3-ol with a suitable 3-methylbutyl halide or by reductive amination with 3-methylbutanal (B7770604) would be a common synthetic pathway. acs.org
Ring System Modifications and Rearrangements
Modifications to the pyrrolidine ring system itself are less common under typical reaction conditions but can be induced under specific circumstances. Ring-opening reactions of aziridines, a related three-membered nitrogen heterocycle, are well-documented, but the five-membered pyrrolidine ring is significantly more stable. semanticscholar.org
However, rearrangements involving the pyrrolidine ring, such as the aza-Cope rearrangement, have been utilized in the synthesis of substituted pyrrolidines. emich.edu These reactions typically require specific structural features, such as an adjacent vinyl group, which are not present in this compound. Therefore, significant structural modification would be necessary to induce such rearrangements.
Under harsh conditions, such as high temperatures or in the presence of strong Lewis acids, ring expansion or contraction could potentially occur, but these are generally not considered facile transformations for this type of compound.
Selective Cleavage of Pyrrolidine Ring Bonds
The pyrrolidine ring, while generally stable, can undergo selective bond cleavage under specific reaction conditions, influenced by the substituents on both the nitrogen and carbon atoms. For this compound, the primary sites for potential cleavage are the C-N bonds and the C-C bonds of the heterocyclic core.
C-N Bond Cleavage:
The cleavage of C-N bonds in unstrained pyrrolidines is a challenging yet valuable transformation in synthetic chemistry. Modern methods often employ photoredox catalysis in conjunction with a Lewis acid to activate the otherwise inert C-N bond. For N-acyl pyrrolidines, this has been shown to enable site-selective cleavage at the C2-N bond through a single-electron transfer mechanism. While this compound is not an amide, analogous principles of activating the nitrogen atom could potentially lead to C-N bond scission.
Another potential route for C-N bond cleavage involves the reaction with chloroformates, such as α-chloroethyl chloroformate (ACE-Cl), in what is known as the von Braun reaction. This reaction typically results in the cleavage of a C-N bond in tertiary amines, leading to the formation of a carbamate (B1207046) and an alkyl chloride. In the case of this compound, this would likely lead to the opening of the pyrrolidine ring.
C-C Bond Cleavage:
Fragmentation reactions of the pyrrolidine ring can also be induced, particularly when the substituents can stabilize reactive intermediates. For instance, studies on 2-aryl-3-(hydroxymethyl)-1-methylpyrrolidines have shown that reaction with arenesulfonyl chlorides can lead to ring cleavage. rsc.org This process is proposed to occur via a stepwise mechanism involving the formation of a stabilized benzylic cation. rsc.org
In the case of this compound, which lacks a stabilizing aryl group at the 2-position, such a C-C bond cleavage would be less favorable. However, activation of the hydroxyl group at the 3-position to a good leaving group could potentially initiate a fragmentation cascade, particularly if the reaction conditions favor the formation of a cationic intermediate.
The table below summarizes potential reagents and the expected major products for the selective cleavage of bonds in a model N-alkylpyrrolidine system, which can be extrapolated to this compound.
| Reagent/Catalyst System | Bond Cleaved | Expected Major Product Type |
| Photoredox Catalyst + Lewis Acid | C-N | Ring-opened amino alcohol derivative |
| α-Chloroethyl chloroformate (ACE-Cl) | C-N | Ring-opened carbamate |
| Arenesulfonyl Chloride (in 2-aryl analogs) | C-C | Fragmented product with a stabilized cation |
Ring Expansion and Contraction Methodologies
The structural framework of the pyrrolidine ring in this compound can be remodeled through ring expansion and contraction reactions, leading to the formation of larger or smaller heterocyclic systems.
Ring Expansion:
A common strategy for the ring expansion of N-alkyl-3-hydroxypyrrolidines involves the formation of a bicyclic aziridinium (B1262131) ion intermediate. This can be achieved by converting the hydroxyl group at the 3-position into a good leaving group, for example, by reaction with a sulfonyl chloride or thionyl chloride. The neighboring nitrogen atom can then displace the leaving group in an intramolecular fashion to form a strained 1-azoniabicyclo[3.1.0]hexane intermediate. Subsequent nucleophilic attack on this intermediate can lead to the formation of a six-membered piperidine (B6355638) ring.
Research on the ring expansion of prolinols has demonstrated that this process can yield C3-substituted piperidines. researchgate.net The regioselectivity of the nucleophilic attack on the aziridinium ion can be influenced by the nature of the N-substituent and other substituents on the ring. researchgate.net For N-benzyl-2-hydroxypyrrolidines, treatment with diethylaminosulfur trifluoride (DAST) has been shown to induce ring expansion to the corresponding piperidines. arkat-usa.org The presence of a bulky N-alkyl substituent, such as the 3-methylbutyl group in the title compound, can favor the ring expansion pathway. arkat-usa.org
The following table outlines a generalized reaction scheme for the ring expansion of an N-alkyl-3-hydroxypyrrolidine.
| Starting Material | Reagent | Intermediate | Product |
| N-Alkyl-3-hydroxypyrrolidine | 1. Sulfonyl chloride, Et₃N 2. Nucleophile (e.g., H₂O) | Aziridinium ion | N-Alkyl-4-hydroxypiperidine |
| N-Alkyl-3-hydroxypyrrolidine | DAST | Aziridinium ion | N-Alkyl-3-fluoropiperidine |
Ring Contraction:
Ring contraction of saturated heterocycles is a less common but synthetically valuable transformation. One emerging method involves a visible light-mediated process for α-acylated saturated heterocycles. nih.gov This Norrish Type II reaction variant, however, would require prior modification of this compound to introduce an α-acyl group.
A more classical approach to ring contraction is the Favorskii rearrangement, which is applicable to α-haloketones. To apply this to this compound, the secondary alcohol would first need to be oxidized to the corresponding ketone (1-(3-methylbutyl)pyrrolidin-3-one), followed by α-halogenation. Treatment of the resulting α-haloketone with a base could then induce a ring contraction to a substituted cyclopropanecarboxamide (B1202528) derivative.
Another potential, though likely complex, pathway could involve oxidative ring contraction. For instance, certain N-benzyl-2,7-dihydro-1H-azepines have been shown to undergo ring contraction to piperidine derivatives upon oxidation. nih.gov Analogous oxidative conditions applied to the pyrrolidine ring of this compound could theoretically lead to ring-contracted products, although this would likely be a minor and non-selective pathway without specific directing groups.
Synthesis and Characterization of Structural Analogues and Derivatives of 1 3 Methylbutyl Pyrrolidin 3 Ol
Systematic Modification of the N-Alkyl Side Chain
The N-alkyl side chain of 1-(3-methylbutyl)pyrrolidin-3-ol plays a crucial role in defining its steric and electronic properties. Systematic modifications of this chain are a primary strategy for modulating its biological activity and physicochemical characteristics.
Researchers have synthesized a variety of analogues by introducing different alkyl and functionalized alkyl groups at the nitrogen atom. A common synthetic route involves the reductive amination of a suitable pyrrolidin-3-ol precursor with various aldehydes or ketones. For instance, reacting pyrrolidin-3-ol with different aldehydes under reducing conditions (e.g., sodium triacetoxyborohydride) yields a library of N-substituted derivatives.
Another approach involves the direct N-alkylation of pyrrolidin-3-ol or its protected forms with alkyl halides or tosylates. This method allows for the introduction of a wide range of substituents, including those with additional functional groups. For example, N-alkylation with functionalized alkyl halides can introduce esters, amides, or other polar groups onto the side chain, which can significantly impact the molecule's solubility and interactions with biological targets.
The following table summarizes a selection of synthesized analogues with modified N-alkyl side chains and highlights the synthetic methods employed.
| Analogue | N-Alkyl Substituent | Synthetic Method | Precursors |
| 1a | -CH₂CH₂Ph | Reductive Amination | Pyrrolidin-3-ol, Phenylacetaldehyde |
| 1b | -CH(CH₃)₂ | Reductive Amination | Pyrrolidin-3-ol, Acetone |
| 1c | -CH₂CO₂Et | N-Alkylation | Pyrrolidin-3-ol, Ethyl bromoacetate |
| 1d | -(CH₂)₃CN | N-Alkylation | Pyrrolidin-3-ol, 4-Chlorobutyronitrile |
Functional Group Interconversions on the Pyrrolidine (B122466) Ring
Modifying the functional groups on the pyrrolidine ring itself offers another avenue for creating structural diversity. thieme-connect.de The hydroxyl group at the 3-position is a key site for such transformations.
Oxidation of the 3-hydroxyl group to a ketone (pyrrolidin-3-one) provides a versatile intermediate. This ketone can then undergo a variety of reactions, such as Grignard additions to introduce new carbon substituents at the 3-position, or reductive amination to form 3-amino-pyrrolidine derivatives.
The hydroxyl group can also be converted into other functionalities through substitution reactions. For example, tosylation or mesylation of the alcohol followed by nucleophilic displacement with azide (B81097) or cyanide ions can introduce nitrogen or carbon-based functional groups, respectively. These transformations significantly alter the electronic and steric profile of the pyrrolidine core.
Furthermore, the hydroxyl group can be acylated to form esters or etherified to produce ethers, thereby modifying the polarity and hydrogen bonding capabilities of the molecule. These derivatives are often synthesized to explore structure-activity relationships, where the nature of the group at the 3-position can influence binding affinity and selectivity for a particular biological target.
The table below illustrates some common functional group interconversions performed on the pyrrolidine ring of this compound derivatives.
| Starting Material | Reagent(s) | Product Functional Group |
| This compound | PCC or Swern Oxidation | Ketone (at C-3) |
| This compound | 1. TsCl, Pyridine; 2. NaN₃ | Azide (at C-3) |
| This compound | NaH, R-Br | Ether (at C-3) |
| This compound | R-COCl, Et₃N | Ester (at C-3) |
Diastereomeric and Enantiomeric Exploration
The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. mdpi.comacs.orgacs.orgnih.gov this compound possesses a stereocenter at the 3-position, and the introduction of additional substituents can create further stereocenters, leading to multiple diastereomers and enantiomers. mdpi.comacs.orgacs.orgnih.gov The stereoselective synthesis of these isomers is essential for understanding their distinct biological profiles. mdpi.comacs.orgacs.orgnih.gov
Several stereoselective methods have been developed for the synthesis of substituted pyrrolidin-3-ols. mdpi.comacs.org One common strategy involves the use of chiral starting materials, such as enantiomerically pure amino acids like proline or hydroxyproline. mdpi.com These natural building blocks can be chemically transformed into chiral pyrrolidine intermediates, guiding the stereochemistry of subsequent reactions.
Asymmetric catalysis is another powerful tool for controlling the stereochemical outcome. For instance, asymmetric reduction of a 1-(3-methylbutyl)pyrrolidin-3-one (B15406754) precursor using chiral reducing agents can yield enantiomerically enriched (R)- or (S)-1-(3-methylbutyl)pyrrolidin-3-ol. Similarly, diastereoselective reactions, such as [3+2] cycloadditions, can be employed to construct the pyrrolidine ring with control over multiple stereocenters simultaneously. acs.org
The separation of diastereomers can often be achieved through standard chromatographic techniques, while enantiomers can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. The absolute configuration of the synthesized stereoisomers is typically determined using techniques like X-ray crystallography or by comparison with known standards.
The following table provides examples of stereoselective synthetic approaches to access specific stereoisomers of pyrrolidin-3-ol derivatives.
| Target Stereoisomer | Synthetic Approach | Key Chiral Element |
| (R)-1-Benzylpyrrolidin-3-ol | Asymmetric reduction of 1-benzylpyrrolidin-3-one | Chiral reducing agent (e.g., (R)-CBS catalyst) |
| (S)-1-Benzylpyrrolidin-3-ol | Asymmetric reduction of 1-benzylpyrrolidin-3-one | Chiral reducing agent (e.g., (S)-CBS catalyst) |
| (2S,3R)-Disubstituted Pyrrolidine | Diastereoselective cycloaddition | Chiral auxiliary on the dipolarophile |
| Enantiomerically pure pyrrolidines | Resolution of a racemic mixture | Chiral HPLC or diastereomeric salt formation |
Pedagogical and Practical Applications in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary and Ligand in Asymmetric Transformations
The presence of a stereogenic center and coordinating heteroatoms in 1-(3-Methylbutyl)pyrrolidin-3-ol makes it an exemplary model for discussing the principles of asymmetric synthesis. Chiral pyrrolidine (B122466) derivatives are foundational in many stereoselective reactions, acting either as stoichiometric chiral auxiliaries or as catalytic chiral ligands.
Chiral pyrrolidine frameworks are central to the design of highly effective organocatalysts and ligands for metal-catalyzed reactions. smolecule.comnih.gov The this compound scaffold can be readily modified to create a variety of chiral ligands. For instance, the hydroxyl group can be derivatized to introduce phosphine (B1218219) moieties, creating powerful P,N-ligands for transition metal catalysis. These ligands are known to form stable complexes with metals like palladium, rhodium, and iridium, which are then used to catalyze a wide range of enantioselective reactions, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.
The N-substituent, in this case, the 3-methylbutyl group, plays a crucial role in modulating the steric and electronic properties of the catalyst. The bulky and electron-donating nature of the isoamyl group can influence the chiral environment around the metal center, thereby affecting the enantioselectivity of the catalyzed reaction. This provides a practical example of how ligand tuning can be used to optimize a catalytic system.
Furthermore, pyrrolidine derivatives are widely used as organocatalysts, activating substrates through the formation of transient iminium or enamine intermediates. smolecule.com The stereocenter on the pyrrolidine ring directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product. While proline and its derivatives are the most famous examples, other chiral pyrrolidines, including those based on the pyrrolidin-3-ol core, have also been successfully employed.
Table 1: Examples of Pyrrolidine-Based Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Enantioselectivity (ee) |
| P,N-Ligand | Rhodium | Asymmetric Hydrogenation | Up to 99% |
| N,N-Ligand | Palladium | Asymmetric Allylic Alkylation | Up to 98% |
| Organocatalyst | - | Michael Addition | Up to 99% |
Beyond catalysis, chiral pyrrolidinols like this compound can serve as precursors for the synthesis of stoichiometric chiral reagents. chemistry-chemists.com These reagents are designed to transfer their chirality to a prochiral substrate in a predictable and controlled manner. A classic example is the use of chiral reducing agents. The hydroxyl group of this compound can be used to direct the delivery of a hydride from a metal hydride complex (e.g., lithium aluminum hydride) to a prochiral ketone. The N-substituent and the inherent chirality of the pyrrolidine ring create a diastereomeric transition state that favors the formation of one enantiomer of the resulting secondary alcohol.
Another application is in the development of chiral derivatizing agents. The alcohol or the secondary amine functionality can be reacted with a racemic mixture of a chiral compound to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure compounds. This process, known as resolution, is a fundamental concept in the study of stereochemistry.
Precursor to Architecturally Complex Heterocyclic Systems
The pyrrolidine ring is a common motif in a vast array of natural products and pharmaceutically active compounds. nih.gov this compound serves as a valuable building block for the synthesis of more complex heterocyclic architectures, including polycyclic, spirocyclic, and bridged-ring systems.
Annulation, the formation of a new ring onto an existing one, is a powerful strategy for the construction of polycyclic systems. cardiff.ac.uk The bifunctional nature of this compound (containing both a nucleophilic nitrogen and a hydroxyl group) makes it an ideal substrate for a variety of annulation strategies.
For instance, the hydroxyl group can be converted into a good leaving group, followed by an intramolecular nucleophilic attack by the nitrogen to form a bicyclic aziridinium (B1262131) ion. This reactive intermediate can then be intercepted by a variety of nucleophiles to generate a range of functionalized bicyclic products. Alternatively, the nitrogen can be acylated with a substrate containing an additional functional group that can then react with the hydroxyl group (or a derivative thereof) to close a new ring.
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are often employed to build molecular complexity rapidly. A hypothetical tandem reaction starting from this compound could involve an initial N-alkylation with a substrate containing a latent electrophile. Activation of this electrophile could then trigger an intramolecular cyclization, forming a new ring fused to the pyrrolidine core.
Table 2: Potential Annulation Strategies with this compound
| Annulation Strategy | Key Intermediate/Reaction | Resulting Structure |
| Intramolecular N-alkylation | Aziridinium ion | Fused bicyclic system |
| Intramolecular Cyclization | Tandem N-alkylation/cyclization | Fused or bridged polycycle |
| Pictet-Spengler Reaction | Iminium ion cyclization | Fused indole (B1671886) or isoquinoline-like systems |
Spirocyclic and bridged-ring systems are fascinating and challenging synthetic targets due to their unique three-dimensional architectures. nih.govnih.gov The stereochemistry and conformational rigidity of the pyrrolidine ring in this compound can be exploited to control the formation of these complex structures.
Spirocycles, which contain two rings sharing a single atom, can be synthesized from pyrrolidine derivatives through various strategies. nih.govnih.gov One common approach involves the generation of an azomethine ylide from the pyrrolidine nitrogen, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. nih.gov The substituents on the pyrrolidine ring, including the N-(3-methylbutyl) group, can influence the facial selectivity of the cycloaddition, leading to the stereoselective formation of the spirocyclic product.
Bridged-ring systems, where two rings share more than one atom, can be accessed through intramolecular reactions that span across the pyrrolidine ring. For example, the hydroxyl group at C-3 and a functional group attached to the nitrogen atom could be involved in an intramolecular cyclization, forming a bridge across the ring. The stereochemistry of the pyrrolidin-3-ol precursor would be critical in dictating the feasibility and stereochemical outcome of such a transformation.
The synthesis of these architecturally complex molecules from a relatively simple starting material like this compound serves as an excellent pedagogical tool for teaching advanced concepts in stereochemistry, reaction mechanisms, and synthetic strategy.
Advanced Spectroscopic and Computational Approaches for Elucidating the Molecular Characteristics of 1 3 Methylbutyl Pyrrolidin 3 Ol
High-Resolution Spectroscopic Analysis for Fine Structural Features
High-resolution spectroscopic methods are indispensable for mapping the precise atomic connectivity and functional group arrangement of a molecule.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon-hydrogen framework of organic molecules. While 1D NMR provides initial data on the number and type of protons and carbons, advanced 2D NMR techniques are required to piece together the full molecular puzzle.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would unambiguously establish the structure of 1-(3-methylbutyl)pyrrolidin-3-ol.
COSY spectra reveal proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this molecule, correlations would be expected between the CH proton at the hydroxyl-bearing carbon (C3) and the adjacent CH₂ protons at C2 and C4 of the pyrrolidine (B122466) ring. Further correlations would confirm the connectivity within the isobutyl group.
HSQC spectra correlate each proton directly to the carbon it is attached to, providing an unambiguous assignment of each carbon's chemical shift based on its proton signal.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule. Key HMBC correlations would be observed between the protons on the CH₂ group adjacent to the nitrogen in the isobutyl chain and the carbons of the pyrrolidine ring (C2 and C5), confirming the N-alkylation site.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Chemical shifts are estimated based on analogous structures and may vary in different solvents.)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations (from H to C) |
|---|---|---|---|---|
| Pyrrolidine C2/C5 | ~2.5-2.9 | ~55-60 | H3, H4 | C3, C4, C5/C2, Isobutyl C1' |
| Pyrrolidine C3 | ~4.2-4.5 | ~68-72 | H2, H4, OH | C2, C4, C5 |
| Pyrrolidine C4 | ~1.8-2.2 | ~35-40 | H3, H5, H2 | C2, C3, C5 |
| Isobutyl C1' (-CH₂-N) | ~2.4-2.6 | ~58-62 | H2' | C2, C5, C2', C3' |
| Isobutyl C2' (-CH₂-CH) | ~1.4-1.6 | ~25-28 | H1', H3' | C1', C3', C4' |
| Isobutyl C3' (-CH(CH₃)₂) | ~1.6-1.8 | ~26-30 | H2', H4' | C1', C2', C4' |
| Isobutyl C4' (-CH₃) | ~0.9 | ~22-24 | H3' | C2', C3' |
Solid-State NMR (ssNMR) would provide information on the molecule's structure in the solid phase. emich.edu This is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and intermolecular interactions like hydrogen bonding involving the hydroxyl group. emich.edu By measuring chemical shift anisotropy (CSA), ssNMR can reveal details about the local electronic environment and molecular symmetry that are averaged out in solution-state NMR. researchgate.net
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis in Complex Environments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are excellent for identifying functional groups. For this compound, these methods would confirm the presence of key structural motifs.
FT-IR Spectroscopy : Would show characteristic absorption bands. A strong, broad band around 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration, with the broadening suggesting hydrogen bonding. Aliphatic C-H stretching would appear between 2850-3000 cm⁻¹. The C-O stretching of the secondary alcohol would likely be found in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy : Complements FT-IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. The C-C backbone and symmetric C-H bending modes of the alkyl chain and pyrrolidine ring would be readily observable.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3300 - 3500 | Strong, Broad (IR) |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 | Strong (IR/Raman) |
| C-N Stretch | Tertiary Amine | 1100 - 1200 | Medium (IR) |
| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong (IR) |
High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For C₉H₁₉NO, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 158.1545.
Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are used to fragment the parent ion and analyze the resulting pieces. libretexts.org This fragmentation pattern serves as a molecular fingerprint and confirms the structure. For this compound, key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of bonds adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of the isobutyl group or cleavage within the ring.
Loss of Water: Alcohols frequently undergo dehydration (loss of H₂O, 18 Da) under ionization conditions. libretexts.org
Ring Cleavage: The pyrrolidine ring can fragment in characteristic ways, for example, through cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 158.1545 | [M+H]⁺ | Protonated Parent Molecule |
| 140.1439 | [M+H - H₂O]⁺ | Loss of water |
| 100.0762 | [C₆H₁₀N]⁺ | Loss of isobutene via rearrangement |
| 86.0970 | [C₅H₁₂N]⁺ | α-cleavage at C2-C3 bond with H transfer |
| 70.0657 | [C₄H₈N]⁺ | Cleavage of isobutyl group, forming pyrrolidinyl iminium ion |
Quantum Chemical Calculations for Molecular and Electronic Structure Determination
Computational chemistry provides theoretical insight into molecular properties, complementing experimental data and aiding in its interpretation.
Density Functional Theory (DFT) for Conformational Landscapes and Energetics
This compound is a flexible molecule with multiple possible conformations due to the puckering of the five-membered ring and rotation around single bonds. Density Functional Theory (DFT) is a powerful computational method used to map the potential energy surface of a molecule to find its most stable conformations.
Calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed to optimize the geometry of various possible conformers. This analysis would reveal the relative energies of each conformation, identifying the global minimum energy structure and other low-energy conformers that may exist in equilibrium. Key conformational questions to be addressed would include the orientation of the isobutyl group relative to the pyrrolidine ring and whether the hydroxyl group is in an axial or equatorial-like position in the puckered ring.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio (from first principles) calculations can predict various spectroscopic parameters with high accuracy. These theoretical predictions are invaluable for validating experimental results.
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental spectrum helps confirm the assignment of signals and the proposed structure.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the entire IR and Raman spectra. By comparing the calculated spectra of different low-energy conformers with the experimental FT-IR and Raman data, it is often possible to determine which conformation is dominant in the sample.
This synergy between advanced spectroscopic measurement and high-level computational prediction provides a powerful and comprehensive strategy for the definitive structural and electronic characterization of this compound.
Molecular Dynamics Simulations for Dynamic Behavior
The dynamic behavior of the pyrrolidine ring is a key feature of interest. The five-membered ring is not planar and undergoes rapid conformational changes known as pseudorotation. researchgate.net This process involves the out-of-plane puckering of the ring atoms, leading to a continuous interconversion between various envelope and twist conformations. For this compound, the presence of the hydroxyl group at the C3 position and the bulky 3-methylbutyl group at the nitrogen atom significantly influences the pseudorotation pathway and the relative populations of different conformers.
Research Findings from Molecular Dynamics Simulations
While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively reported in the public domain, findings from studies on structurally related N-substituted pyrrolidines and other heterocyclic systems provide valuable insights into the expected dynamic behavior. researchgate.netresearchgate.net
Computational studies on N-substituted pyrrolidines have demonstrated that the nature of the N-substituent plays a crucial role in determining the conformational preferences of the pyrrolidine ring. researchgate.net For instance, the bulkiness and flexibility of the substituent can influence the equilibrium between different envelope and twist forms of the ring.
Molecular dynamics simulations of enzymes that act on pyrrolidinol derivatives have highlighted the importance of loop dynamics in the catalytic process. researchgate.net These simulations show how the flexibility of certain regions of the enzyme can accommodate the substrate and facilitate the chemical reaction. This underscores the significance of understanding the dynamic nature of the pyrrolidinol scaffold itself.
Furthermore, computational investigations into the conformational space of similar five-membered ring systems, such as furanone derivatives, have utilized MD simulations in conjunction with quantum mechanics calculations to analyze the influence of substituents and solvent effects on the conformational equilibrium. researchgate.net These studies often reveal a complex potential energy surface with multiple low-energy conformers accessible at room temperature.
Based on these related studies, a molecular dynamics simulation of this compound would likely reveal a dynamic equilibrium between several low-energy conformations. The key dynamic features that would be investigated are the pseudorotation of the pyrrolidine ring and the torsional rotations within the 3-methylbutyl side chain.
Interactive Data Tables
The following tables present hypothetical yet plausible data that could be generated from molecular dynamics simulations of this compound, based on the principles observed in related compounds.
Table 1: Conformational Distribution of the Pyrrolidine Ring in this compound at 300 K
| Conformation | Puckering Descriptor (Amplitude, Phase) | Population (%) | Average Lifetime (ps) |
| Envelope (E) | 0.4 Å, 18° | 45 | 5.2 |
| Twist (T) | 0.35 Å, 90° | 35 | 4.1 |
| Intermediate | N/A | 20 | - |
Table 2: Torsional Angle Distribution of the 3-Methylbutyl Side Chain
| Torsional Angle | Dihedral Angle Range (degrees) | Most Probable Angle (degrees) | Population (%) |
| N-C1'-C2'-C3' | -180 to 180 | 175 (anti-periplanar) | 65 |
| N-C1'-C2'-C3' | -180 to 180 | 65 (gauche) | 25 |
| N-C1'-C2'-C3' | -180 to 180 | -60 (gauche) | 10 |
| C1'-C2'-C3'-C4' | -180 to 180 | 180 (anti-periplanar) | 70 |
| C1'-C2'-C3'-C4' | -180 to 180 | ± 60 (gauche) | 30 |
These tables illustrate the type of quantitative data that MD simulations can provide, offering a deeper understanding of the dynamic nature of this compound. The conformational populations and lifetimes are critical for understanding the molecule's average structure and its ability to adopt different shapes, which in turn governs its physical and chemical properties.
Emerging Research Trajectories and Future Perspectives for 1 3 Methylbutyl Pyrrolidin 3 Ol
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrrolidine (B122466) derivatives is no exception. rsc.orgresearchgate.net Green chemistry principles are being applied to develop sustainable methods for producing compounds like 1-(3-methylbutyl)pyrrolidin-3-ol, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net
Recent advancements in this area include:
Catalyst-Free Reactions: Researchers are exploring reactions that proceed efficiently without the need for a catalyst, which simplifies purification and reduces metal waste. researchgate.net These reactions are often carried out in aqueous or other environmentally friendly solvents.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. tandfonline.combohrium.com This approach is being investigated for the synthesis of highly substituted pyrrolidinones. bohrium.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of substituted pyrrolidinols. grafiati.com
Flow Chemistry and Microreactors: The use of microreactors offers precise control over reaction parameters, leading to higher yields and selectivity. This technology is being applied to various organic syntheses, including the formation of heterocyclic compounds.
A notable example of green synthesis is the use of β-cyclodextrin as a supramolecular catalyst in an aqueous-ethanol medium for the synthesis of substituted pyrrolidin-2-one derivatives. bohrium.comrsc.org This method avoids the use of toxic metal catalysts and volatile organic solvents. bohrium.com
Exploration of Novel Reactivity Patterns and Catalytic Roles
The pyrrolidine scaffold, particularly when functionalized, exhibits diverse reactivity and can act as a catalyst in various organic transformations. tandfonline.comontosight.ai Research is ongoing to uncover new reaction pathways and catalytic applications for this compound and related compounds.
Key areas of exploration include:
1,3-Dipolar Cycloaddition Reactions: Azomethine ylides generated from pyrrolidine derivatives are valuable intermediates in [3+2] cycloaddition reactions to construct complex heterocyclic systems. nih.govmdpi.com
Organocatalysis: Pyrrolidine-based structures are effective organocatalysts for a range of reactions, including aldol (B89426) and Michael additions. mdpi.com The immobilization of pyrrolidine on a solid support can create highly active and recyclable heterogeneous catalysts. mdpi.com
Radical Cyclizations: Tin-mediated radical cyclization of acyclic precursors represents a powerful strategy for constructing substituted pyrrolidin-3-ols. researchgate.net
The reactivity of the hydroxyl group in this compound allows for further functionalization through esterification, which has been explored for synthesizing compounds with potential anticholinergic activity. acs.org
Integration into Materials Science and Supramolecular Chemistry Research
The unique structural and functional properties of pyrrolidine derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. ontosight.ai The ability of the pyrrolidine nitrogen to participate in hydrogen bonding and other non-covalent interactions is key to its role in the formation of well-ordered supramolecular assemblies.
Current research directions include:
Polymer Functionalization: Pyrrolidine-functionalized polymers are being developed for various applications, including as gene vectors for gene therapy. nih.govresearchgate.net These polymers can form stable complexes with DNA and exhibit good biocompatibility. nih.govresearchgate.net
Fullerene Chemistry: Pyrrolidine rings can be attached to C60-fullerenes via the Prato reaction to create functionalized fullerenes with enhanced solubility and potential for use in nanocomposites. raccefyn.conist.gov
Supramolecular Catalysis: Pyrrolidine-containing structures can be incorporated into larger supramolecular systems, such as those involving cyclodextrins, to act as catalysts in a manner analogous to enzymes. bohrium.comrsc.org These systems can exhibit high selectivity by forming host-guest complexes with reactants. rsc.org
The table below summarizes some examples of pyrrolidine derivatives and their applications in materials science.
| Pyrrolidine Derivative | Application Area | Key Findings | Reference |
| N-ethyl pyrrolidine methacrylamide (B166291) (EPA) oligomers | Gene Therapy | High transfection efficiency in serum-free conditions. nih.gov | nih.gov |
| Pyrrolidine functionalized PEGMA resin | Heterogeneous Catalysis | Effective catalyst for aqueous aldol reactions. mdpi.com | mdpi.com |
| Pyrrolidino mdpi.comfullerene | Supramolecular Chemistry | Precursor for constructing supramolecular architectures. raccefyn.co | raccefyn.co |
Interdisciplinary Research with Advanced Analytical Techniques
A thorough understanding of the structure, properties, and behavior of this compound requires the use of a wide array of advanced analytical techniques. Interdisciplinary research combining synthetic chemistry with sophisticated analytical methods is crucial for advancing the field.
Essential analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of newly synthesized pyrrolidine derivatives. nih.govmdpi.comsigmaaldrich.com Advanced 2D NMR techniques like COSY and HMBC are used to determine stereochemistry and regioselectivity. mdpi.com
Mass Spectrometry (MS): Techniques such as GC-MS and HRMS-ESI are used to determine the molecular weight and elemental composition of these compounds. mdpi.com
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline pyrrolidine derivatives, including the conformation of the five-membered ring.
Chromatographic Methods: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating enantiomers and analyzing the purity of synthesized compounds. acs.org
The table below highlights some of the analytical techniques used in the characterization of pyrrolidine derivatives.
| Analytical Technique | Purpose | Example Application | Reference |
| 1H and 13C NMR | Structural Elucidation | Confirming the synthesis of spirooxindole pyrrolidine derivatives. nih.gov | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Confirming the mass of cationic porphyrin-pyrrolidine conjugates. mdpi.com | mdpi.com |
| Gas Chromatography (GC) | Separation of Enantiomers | Analyzing the enantiomeric purity of N-benzyl-3-pyrrolidinol. | |
| 2D NMR (COSY, HMBC, NOESY) | Stereochemistry Determination | Determining the stereo- and regioselectivity of 1,3-dipolar cycloaddition reactions. mdpi.com | mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 1-(3-Methylbutyl)pyrrolidin-3-ol, and what are their mechanistic considerations?
- Methodology : The compound can be synthesized via N-alkylation of pyrrolidin-3-ol using 3-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, reductive amination of pyrrolidin-3-ol with 3-methylbutyraldehyde using NaBH₃CN or H₂/Pd-C may be employed .
- Key Considerations : Monitor regioselectivity during alkylation, as competing reactions at the hydroxyl group may occur. Purification via column chromatography (silica gel, EtOAc/hexane) is recommended .
Q. How can the purity and stereochemical configuration of this compound be validated?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions and absence of byproducts.
- Chiral HPLC : To assess enantiopurity if the compound is synthesized asymmetrically .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation .
Q. What are the stability and storage requirements for this compound?
- Stability : The hydroxyl group may render the compound hygroscopic. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid prolonged exposure to light or moisture .
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical fidelity maintained?
- Approaches : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rh or Ir complexes) during alkylation. For example, Rh-catalyzed hydrogenation of enamines derived from pyrrolidin-3-ol and 3-methylbutyl ketones .
- Validation : X-ray crystallography or NOESY NMR to confirm absolute configuration. Compare optical rotation with literature standards .
Q. How does computational modeling (e.g., DFT) predict the reactivity of this compound in coordination chemistry or catalysis?
- Applications : The compound’s hydroxyl and alkyl groups may act as ligands in transition-metal complexes. DFT studies (B3LYP/6-31G*) can optimize geometry and predict binding affinity to metals like Rh or Pd .
- Outputs : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and redox behavior .
Q. What contradictions exist in reported biological activities of pyrrolidin-3-ol derivatives, and how can they be resolved methodologically?
- Case Study : Conflicting data on enzyme inhibition (e.g., acetylcholinesterase) may arise from assay variability (pH, substrate concentration). Standardize protocols using recombinant enzymes and control inhibitors (e.g., donepezil) .
- Resolution : Perform dose-response curves (IC₅₀) with triplicate measurements and validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. How can retrosynthetic analysis and AI-driven tools optimize the synthesis of this compound?
- Tools : Use AI platforms (e.g., Reaxys, Pistachio) to identify shortest pathways. For example, prioritize one-step alkylation over multi-step routes .
- Validation : Compare predicted yields/reactivity with experimental data. Adjust reaction parameters (solvent, catalyst loading) iteratively .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
